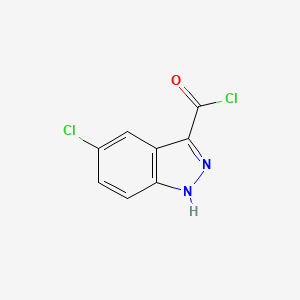

5-Chloro-1H-indazole-3-carbonyl chloride

Description

5-Chloro-1H-indazole-3-carbonyl chloride is a heterocyclic organic compound with the molecular formula C₈H₃Cl₂N₂O and a molecular weight of 219.03 g/mol. It consists of an indazole core (a bicyclic structure with two adjacent nitrogen atoms at positions 1 and 2) substituted with a chlorine atom at position 5 and a reactive carbonyl chloride group (-COCl) at position 2. The carbonyl chloride moiety renders the compound highly electrophilic, making it a versatile intermediate in synthesizing amides, esters, and other derivatives for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

5-chloro-1H-indazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJICKOCOSCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indazole-3-carbonyl chloride typically involves the chlorination of 5-Chloro-1H-indazole-3-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-Chloro-1H-indazole-3-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.

Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

5-Chloro-1H-indazole-3-carboxylic acid: Formed from hydrolysis.

Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

5-Chloro-1H-indazole-3-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indazole-3-carbonyl chloride is primarily based on its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and inhibit specific enzymes or receptors.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Applications : The carbonyl chloride group in the target compound is understudied in the provided evidence but holds promise for peptide coupling and polymer chemistry.

- Biological Activity: Indazole derivatives are known kinase inhibitors; the reactivity of the carbonyl chloride could enable targeted prodrug design .

- Data Limitations : Direct melting points, spectral data (IR, NMR), and crystallographic studies for This compound are absent in the evidence, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.